5-Chloro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
This compound is a novel and selective anaplastic lymphoma kinase (ALK) inhibitor . It is also known as LDK378 and is currently in phase 1 and phase 2 clinical trials . It has shown substantial antitumor activity in ALK-positive cancer patients .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 631.07 . It contains several functional groups, including a pyrimidine ring and a piperidine ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Novel Compounds
- Practical Synthesis of Key Intermediates : A study described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in creating potent deoxycytidine kinase inhibitors. This process provides an economical and efficient route for producing compounds with potential therapeutic applications (Zhang et al., 2009).
Pharmacological Applications
- Antineuropathic Pain Agents : Research on pyrimidine derivatives as sigma-1 receptor antagonists has identified compounds with significant potential for treating neuropathic pain. One derivative demonstrated high affinity for the sigma-1 receptor and showed promising antinociceptive effects in animal models without causing motor impairments, suggesting a novel class of drugs for neuropathic pain treatment (Lan et al., 2014).
Structural and Synthetic Studies
- Synthesis and Characterization : Another study focused on the synthesis and characterization of stable betainic pyrimidinaminides, exploring the effects of substitution patterns and reaction conditions on product formation. This research contributes to understanding the chemical behavior and potential applications of pyrimidine-based compounds (Schmidt, 2002).
Antibacterial and Antimicrobial Studies
- Antimicrobial Activity : Novel pyridothienopyrimidines and pyridothienotriazines were synthesized and evaluated for their in vitro antimicrobial activities. Some compounds exhibited moderate to weak fungicidal and insecticidal activities, highlighting the potential of pyrimidine derivatives in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Mechanism of Action
Safety and Hazards
The safety information for this compound includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Properties
IUPAC Name |
5-chloro-N-methyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.2ClH/c1-15(9-2-4-12-5-3-9)10-13-6-8(11)7-14-10;;/h6-7,9,12H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDWBTRIWDMVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=NC=C(C=N2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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